Lipophilicity Differentiation: XLogP3 = −0.1 for Target Compound vs. −0.8 for Unsubstituted 6-Methyluracil
The target compound (CAS 1074-84-6) exhibits a computed XLogP3 of −0.1, compared with −0.8 for 6-methyluracil (CAS 626-48-2) [1][2]. The introduction of the N1-ethyl group therefore increases lipophilicity by approximately +0.7 logP units relative to the parent 6-methyluracil scaffold. For context, 1,3-dimethyluracil (CAS 874-14-6), in which both N1 and N3 positions are methylated, has an XLogP3 of −0.5 [3]. This places the target compound as the most lipophilic among the three monocyclic 6-methyluracil derivatives compared, consistent with the incremental hydrophobic contribution of the ethyl group.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 |
| Comparator Or Baseline | 6-Methyluracil: XLogP3 = −0.8; 1,3-Dimethyluracil: XLogP3 = −0.5 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. 6-methyluracil; +0.4 vs. 1,3-dimethyluracil |
| Conditions | XLogP3 3.0 algorithm (PubChem 2019.06.18 release); computed from topological structure |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and altered partitioning behavior, which directly influences compound selection for cell-based assays, in vivo pharmacokinetic studies, and formulation development.
- [1] PubChem Compound Summary CID 11715208. 1-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione. XLogP3-AA = −0.1. https://pubchem.ncbi.nlm.nih.gov/compound/11715208 View Source
- [2] PubChem Compound Summary CID 12283. 6-Methyluracil. XLogP3-AA = −0.8. https://pubchem.ncbi.nlm.nih.gov/compound/12283 View Source
- [3] PubChem Compound Summary CID 70122. 1,3-Dimethyluracil. XLogP3 = −0.5. https://pubchem.ncbi.nlm.nih.gov/compound/70122 View Source
